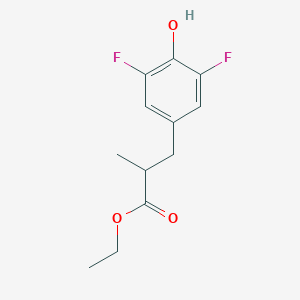
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Cat. No. B1397903
Key on ui cas rn:
1224103-93-8
M. Wt: 244.23 g/mol
InChI Key: REZNQKBGCOTNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912227B1
Procedure details


Into a 100-mL round-bottom flask, was placed a solution of ethyl (2E)-3-[3-(benzyloxy)-2,4-difluorophenyl]-2-methylprop-2-enoate and ethyl (2E)-3-[4-(benzyloxy)-3,5-difluorophenyl]-2-methylprop-2-enoate (4 g, 12.04 mmol, 1.00 equiv) in EtOAc (50 ml) and palladium carbon (2.5 g). Into the resulting mixture was then introduced H2(g). The resulting solution was stirred overnight at 25° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The resulting residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4) to yield ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate and ethyl 3-(3-(benzyloxy)-2,4-difluorophenyl)-2-methylpropanoate as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
4 g
Type
reactant
Reaction Step Two


Name
palladium carbon
Quantity
2.5 g
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([F:24])=[C:11](/[CH:16]=[C:17](\[CH3:23])/[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:12]=[CH:13][C:14]=1[F:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:32][C:33]1[C:38]([F:39])=[CH:37][C:36](/[CH:40]=[C:41](\[CH3:47])/[C:42]([O:44][CH2:45][CH3:46])=[O:43])=[CH:35][C:34]=1[F:48])C1C=CC=CC=1>CCOC(C)=O.[C].[Pd]>[F:39][C:38]1[CH:37]=[C:36]([CH2:40][CH:41]([CH3:47])[C:42]([O:44][CH2:45][CH3:46])=[O:43])[CH:35]=[C:34]([F:48])[C:33]=1[OH:32].[CH2:1]([O:8][C:9]1[C:10]([F:24])=[C:11]([CH2:16][CH:17]([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:12]=[CH:13][C:14]=1[F:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C=CC1F)/C=C(/C(=O)OCC)\C)F
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1F)/C=C(/C(=O)OCC)\C)F
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
palladium carbon
|
|
Quantity
|
2.5 g
|
|
Type
|
solvent
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred overnight at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 100-mL round-bottom flask, was placed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting mixture was concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1O)F)CC(C(=O)OCC)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C=CC1F)CC(C(=O)OCC)C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
